molecular formula C13H9N3O B1678076 Phenazine-1-carboxamide CAS No. 550-89-0

Phenazine-1-carboxamide

Cat. No.: B1678076
CAS No.: 550-89-0
M. Wt: 223.23 g/mol
InChI Key: KPZYYKDXZKFBQU-UHFFFAOYSA-N
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Scientific Research Applications

Oxychlororaphine has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives.

    Biology: Oxychlororaphine is studied for its role in microbial interactions and its effects on various biological systems.

    Medicine: Due to its anticancer, antibacterial, and antifungal properties, oxychlororaphine is being researched for potential therapeutic applications.

    Industry: It is used in the development of antimicrobial coatings and other industrial applications

Mechanism of Action

Target of Action

Oxychlororaphine is a phenazine microbial metabolite that has been found in a variety of bacteria It is known to exhibit anticancer, antibacterial, and antifungal activities , suggesting that it likely interacts with a range of cellular targets involved in these biological processes.

Mode of Action

It has been reported to halt the cell cycle at the g1 phase and induce apoptosis in a549 cells . This suggests that Oxychlororaphine interacts with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

Given its reported effects on cell cycle progression and apoptosis , it can be inferred that Oxychlororaphine likely impacts pathways related to these processes

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Oxychlororaphine are not well-documented in the available literature. Understanding these properties is crucial for predicting the bioavailability of a drug and its potential interactions within the body. Tools such as ADMETlab and ADME calculator can be used to predict these properties for new compounds.

Result of Action

Oxychlororaphine has been reported to exhibit cytotoxic effects on A549, HeLa, and SW480 cancer cells . It halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . These results suggest that Oxychlororaphine’s action leads to the disruption of normal cell cycle progression and the induction of programmed cell death.

Action Environment

It is known that the environment can significantly impact the activity of pharmacologically active compounds . Factors such as pH, temperature, and the presence of other molecules can influence a drug’s stability and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

Oxychlororaphine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is cytotoxic to A549, HeLa, and SW480 cancer cells, with IC50 values ranging from 32 to 40 μM . Oxychlororaphine halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . It is also active against Streptomyces bacteria and several pathogenic fungi, including T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis .

Cellular Effects

Oxychlororaphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It induces apoptosis in A549 cells by halting the cell cycle at the G1 phase . This compound is cytotoxic to several cancer cell lines, including A549, HeLa, and SW480 . Additionally, Oxychlororaphine exhibits antibacterial and antifungal activities, affecting the growth and survival of various bacterial and fungal species .

Molecular Mechanism

The molecular mechanism of Oxychlororaphine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oxychlororaphine exerts its effects by binding to specific enzymes and proteins, leading to the inhibition of cell cycle progression and induction of apoptosis . It also interacts with phenazine pigments, which are known to have antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxychlororaphine change over time. The compound is stable at -20°C and has a shelf life of at least four years . Over time, Oxychlororaphine continues to exhibit its cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . Long-term studies have shown that Oxychlororaphine maintains its biological activity and stability under controlled conditions .

Dosage Effects in Animal Models

The effects of Oxychlororaphine vary with different dosages in animal models. At lower doses, Oxychlororaphine exhibits cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . At higher doses, it may cause toxic or adverse effects. Studies have shown that the compound is effective at concentrations ranging from 12.5 to 50 ppm .

Metabolic Pathways

Oxychlororaphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with phenazine pigments also plays a role in its metabolic activity .

Transport and Distribution

Oxychlororaphine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . Oxychlororaphine’s localization and accumulation within cells are critical for its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of Oxychlororaphine is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within the cell influences its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxychlororaphine can be synthesized through various methods. One common approach involves the use of phenazine-1-carboxylic acid as a precursor. The synthesis typically involves the chlorination of phenazine-1-carboxylic acid under controlled conditions to yield oxychlororaphine .

Industrial Production Methods

Industrial production of oxychlororaphine involves large-scale fermentation processes using bacteria such as Pantoea agglomerans. The bacteria are cultured under specific conditions to maximize the yield of oxychlororaphine. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Oxychlororaphine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxychlororaphine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of oxychlororaphine include various oxidized and reduced derivatives, as well as substituted phenazine compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to oxychlororaphine include:

Uniqueness

Oxychlororaphine is unique due to its broad-spectrum antimicrobial activity and its ability to induce apoptosis in cancer cells. Its diverse biological activities make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZYYKDXZKFBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203545
Record name 1-Phenazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-89-0
Record name 1-Phenazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenazinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main phenazine pigments produced by Pseudomonas aeruginosa Mac 436, and what is their significance?

A1: Pseudomonas aeruginosa Mac 436 simultaneously produces three key phenazine pigments: pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. [] These pigments exhibit antibacterial and antifungal properties, contributing to the bacterium's competitive advantage in certain environments. []

Q2: What evidence suggests that pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine might share a common biosynthetic pathway in Pseudomonas aeruginosa Mac 436?

A2: Research using 14C-labelled substrates revealed that when Pseudomonas aeruginosa Mac 436 was supplied with these substrates, the labelled carbon was incorporated into all three pigments, albeit in varying amounts. [] This finding suggests a shared biosynthetic route, though variations in incorporation rates indicate potential complexities and branching points in the pathway. []

Q3: Which carbon sources proved most effective for the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine in Pseudomonas aeruginosa Mac 436?

A3: Glycerol-1,3-14C and glycerol-2-14C proved to be the most readily incorporated carbon sources for the biosynthesis of all three phenazine pigments. [] Shikimic-1,6-14C acid showed moderate incorporation, while glucose and various other organic acids demonstrated significantly lower incorporation rates. []

Q4: What major biosynthetic pathway is implicated in the production of these phenazine pigments based on the carbon source utilization studies?

A4: The relatively higher incorporation of shikimic acid compared to glucose and other tested organic acids suggests that the shikimic acid pathway is likely involved in the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. []

Q5: How do researchers typically separate and quantify pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine from bacterial cultures?

A5: Researchers have developed a specific scheme for the separation and quantification of these three phenazine pigments from bacterial culture liquors. [] While the specifics of this scheme aren't detailed in the provided abstracts, it likely involves a combination of chromatographic and spectroscopic techniques.

Q6: What is the significance of studying the antimicrobial activity of phenazine pigments like oxychlororaphine?

A6: Understanding the antimicrobial effects of oxychlororaphine and comparing it to other phenazine pigments like luteorin and phenazine-1-carboxylic acid can provide insights into their ecological roles and potential applications as biocontrol agents or even sources of novel antibiotic scaffolds. []

Q7: What research exists on the production of oxychlororaphine using alternative substrates or microbial strains?

A7: Studies have explored the production of phenazine-1-carboxylic acid and oxychlororaphine by Pseudomonas aeruginosa T359 using hydrocarbons as a substrate. [] Additionally, research has investigated the production of these pigments by Pseudomonas aeruginosa T359 and its amide. [, ] This suggests the possibility of optimizing pigment production using different substrates and microbial strains.

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